2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene class This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiophene and 4-methylphenyl isocyanate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amino group, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiophene: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the methyl groups, which can affect its hydrophobic interactions and overall stability.
Uniqueness
The presence of both amino and carboxamide groups, along with the methyl substitutions, makes 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide unique. These functional groups enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-3-6-12(7-4-10)19-17(20)15-13-8-5-11(2)9-14(13)21-16(15)18/h3-4,6-7,11H,5,8-9,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKMLSAEOJOBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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